An In-depth Technical Guide to 3,3'-Dicarboxy-4,4'-difurazan Hydrate: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3,3'-Dicarboxy-4,4'-difurazan Hydrate: Synthesis, Characterization, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3,3'-Dicarboxy-4,4'-difurazan hydrate (CAS Number: 306935-61-5), a nitrogen-rich heterocyclic compound. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a predictive approach based on established chemical principles and data from structurally related furazan and difurazan compounds. It details a plausible synthetic pathway, predicted physicochemical properties, a comprehensive characterization workflow, and potential applications, particularly in the field of energetic materials and coordination chemistry. This guide is intended for researchers, chemists, and professionals in drug development and materials science who are interested in the synthesis and evaluation of novel furazan-based compounds.
Introduction: The Significance of the Difurazan Core
The furazan, or 1,2,5-oxadiazole, ring is a key structural motif in the development of high-performance energetic materials.[1][2] Its high nitrogen content, positive heat of formation, and contribution to molecular density make it a desirable building block for explosives, propellants, and pyrotechnics.[1][3] The fusion of two furazan rings to form a difurazan structure further enhances these energetic properties. The introduction of carboxylic acid functionalities, as seen in 3,3'-Dicarboxy-4,4'-difurazan, offers intriguing possibilities for tuning the physical and chemical properties of the resulting materials. These acidic groups can participate in hydrogen bonding, influence crystal packing and sensitivity, and act as ligands for the formation of metal complexes. This guide will explore the scientific and technical aspects of 3,3'-Dicarboxy-4,4'-difurazan hydrate, providing a foundational understanding for its synthesis and potential utilization.
Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Reference |
| CAS Number | 306935-61-5 | Publicly available chemical identifier. |
| Molecular Formula | C₆H₄N₄O₇ | Derived from the chemical name and structure. |
| Molecular Weight | 244.12 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for similar organic acids. |
| Melting Point | Expected to be high with decomposition | Furazan-based energetic materials often exhibit high melting points and decompose upon heating.[4][5] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous bases. Sparingly soluble in water and nonpolar solvents. | The presence of carboxylic acid groups suggests solubility in polar and basic media. |
| Density | Predicted to be > 1.8 g/cm³ | High density is a characteristic feature of poly-furazan energetic materials.[1] |
| Thermal Stability | Moderate to high, with decomposition onset likely above 200 °C | The furazan ring is known for its thermal stability, though the carboxylic acid groups may lower the decomposition temperature compared to non-functionalized analogs.[4] |
Proposed Synthesis Pathway
A plausible synthetic route to 3,3'-Dicarboxy-4,4'-difurazan hydrate can be conceptualized starting from a suitable precursor like furazan-3,4-dicarboxylic acid.[6] The following multi-step synthesis is proposed based on established reactions in furazan chemistry.
Figure 1: Proposed synthetic workflow for 3,3'-Dicarboxy-4,4'-difurazan hydrate.
Experimental Protocol: A Step-by-Step Guide
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Step 1: Esterification of Furazan-3,4-dicarboxylic Acid.
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Suspend furazan-3,4-dicarboxylic acid in an excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for several hours until TLC or GC-MS indicates the completion of the reaction.
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Neutralize the reaction mixture, remove methanol under reduced pressure, and extract the ester with a suitable organic solvent.
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Purify the resulting dimethyl furazan-3,4-dicarboxylate by column chromatography or recrystallization.
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Step 2: Amidation to Furazan-3,4-dicarboxamide.
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Dissolve dimethyl furazan-3,4-dicarboxylate in a suitable solvent like methanol or ethanol.
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Bubble ammonia gas through the solution or add concentrated aqueous ammonia.
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Stir the reaction at room temperature until the dicarboxamide precipitates.
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Filter the solid, wash with cold solvent, and dry to obtain furazan-3,4-dicarboxamide.
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Step 3: Dehydration to 3,4-Dicyanofurazan.
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Mix furazan-3,4-dicarboxamide with a dehydrating agent such as phosphorus pentoxide or thionyl chloride.
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Gently heat the mixture under anhydrous conditions.
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The product, 3,4-dicyanofurazan, can be isolated by distillation or sublimation. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
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Step 4: Oxidative Coupling to 3,3'-Dicyano-4,4'-difurazan.
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The synthesis of a C-C bond between two furazan rings can be challenging. An oxidative coupling reaction might be a feasible approach, though the specific conditions would require optimization.
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A potential method involves the treatment of 3,4-dicyanofurazan with a strong oxidizing agent. The reaction conditions would need to be carefully controlled to favor dimerization over degradation.
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-
Step 5: Hydrolysis to 3,3'-Dicarboxy-4,4'-difurazan.
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Subject the 3,3'-Dicyano-4,4'-difurazan to acidic or basic hydrolysis.
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For acid hydrolysis, reflux the dinitrile in a strong acid solution (e.g., HCl or H₂SO₄).
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For basic hydrolysis, heat the dinitrile in an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification to precipitate the dicarboxylic acid.
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The crude product should be filtered, washed with water, and dried.
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Step 6: Hydration.
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The final hydrate form can be obtained by recrystallizing the anhydrous 3,3'-Dicarboxy-4,4'-difurazan from water.
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Comprehensive Characterization Workflow
A thorough characterization is essential to confirm the identity, purity, and properties of the synthesized 3,3'-Dicarboxy-4,4'-difurazan hydrate.
Figure 2: A comprehensive workflow for the characterization of 3,3'-Dicarboxy-4,4'-difurazan hydrate.
Detailed Analytical Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Due to the absence of C-H protons on the furazan rings, the ¹H NMR spectrum is expected to show a signal for the carboxylic acid protons and the water of hydration. The chemical shift of the carboxylic acid protons will be concentration-dependent and will likely appear far downfield.
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¹³C NMR: The ¹³C NMR spectrum will be more informative, showing distinct signals for the carboxylic acid carbons and the carbons of the furazan rings. The chemical shifts will provide insight into the electronic environment of the carbon atoms.
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-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the N-O and C=N vibrations of the furazan ring. The presence of water of hydration will be indicated by a broad O-H stretching band around 3400 cm⁻¹.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the compound. Electrospray ionization (ESI) in negative mode would likely be the most suitable technique to observe the deprotonated molecule [M-H]⁻.
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Elemental Analysis:
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Combustion analysis for carbon, hydrogen, and nitrogen content is crucial to verify the empirical formula of the synthesized compound. The results should be within ±0.4% of the calculated values for C₆H₄N₄O₇.
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-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
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DSC: This technique will be used to determine the melting point and to observe any phase transitions or decomposition events. An endothermic peak corresponding to the loss of water of hydration would be expected, followed by an exothermic decomposition at higher temperatures.
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TGA: TGA will provide quantitative information about the thermal stability and the loss of the water molecule. The thermogram will show a weight loss corresponding to one water molecule, followed by the complete decomposition of the organic framework.
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-
Single-Crystal X-ray Diffraction (XRD):
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If suitable single crystals can be grown, XRD analysis will provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the crystal packing arrangement. This would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding, which significantly influence the properties of the material.
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Potential Applications
The unique structural features of 3,3'-Dicarboxy-4,4'-difurazan hydrate suggest several potential areas of application:
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Energetic Materials: The high nitrogen content and oxygen balance of the difurazan core make it a candidate for a novel energetic material.[1][2] The carboxylic acid groups could be used to form energetic salts by reaction with nitrogen-rich bases (e.g., ammonia, hydrazine, guanidine), potentially leading to materials with tailored sensitivity and performance.[3]
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Coordination Chemistry and Metal-Organic Frameworks (MOFs): The two carboxylic acid groups can act as bidentate or bridging ligands to coordinate with metal ions. This could enable the synthesis of novel coordination polymers or MOFs. These materials could have applications in catalysis, gas storage, or as energetic MOFs.
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Precursor for Further Synthesis: The carboxylic acid groups are versatile functional handles that can be converted into other functionalities (e.g., esters, amides, acid chlorides), opening up pathways to a wide range of other difurazan-based derivatives with diverse properties.[7]
Safety Considerations
As with all nitrogen-rich and potentially energetic compounds, 3,3'-Dicarboxy-4,4'-difurazan hydrate should be handled with appropriate safety precautions. All synthetic and characterization steps should be conducted in a well-ventilated fume hood, and personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. When performing thermal analysis or any experiment involving heating, appropriate shielding should be used.
Conclusion
While direct experimental data on 3,3'-Dicarboxy-4,4'-difurazan hydrate is scarce, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on established principles of furazan chemistry. The proposed synthetic route offers a logical pathway for its preparation, and the detailed characterization workflow will ensure the unambiguous identification and evaluation of its properties. The potential of this molecule as a precursor to new energetic materials and functional coordination polymers makes it a compelling target for further research and development.
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